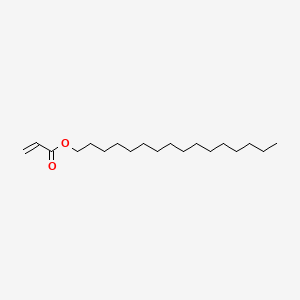

Hexadecyl acrylate

Vue d'ensemble

Description

Hexadecyl acrylate (HDA) is a long-chain acrylate compound that has been studied for its polymerization characteristics and potential applications in various fields. The atom transfer radical polymerization (ATRP) of HDA has been shown to be well-controlled, resulting in polymers with a linear increase in molecular weights and relatively low polydispersities . The interest in HDA and its derivatives stems from their potential use in creating materials with desirable properties such as hydrophobic behavior, biodegradability, and suitability for biomedical applications .

Synthesis Analysis

The synthesis of this compound-based polymers can be achieved through various methods. For instance, ATRP has been used to polymerize HDA using CuSCN as a catalyst

Applications De Recherche Scientifique

1. Emulsifying Applications

A study by Wei De-qing (2004) discusses the use of polymeric fatliquor based on acrylic acid-hexadecyl acrylate for its good emulsifying abilities. This composition can serve as a polymeric emulsifier, with molecular weight and pH being key factors influencing its application. The study highlights that increased molecular weight or lowered pH enlarges the particle size of the latex, and that enhancing the acrylic acid content improves the latex's stability (Wei De-qing, 2004).

2. Polymerization Processes

The atom transfer radical polymerization (ATRP) of hexadecyl acrylate has been examined, indicating well-controlled polymerization with linear increases in molecular weights and relatively low polydispersities. This research by Wenjian Xu et al. (2004) also revealed that using CuSCN as a catalyst results in faster polymerization rates for this compound compared to other catalysts like CuBr or CuCl (Wenjian Xu et al., 2004).

3. Phase Change Materials

A 2017 study by Ruirui Cao etal. discusses the fabrication and properties of graphene oxide-grafted-poly(this compound) as a solid-solid phase change material. This innovative material was created by covalently bonding this compound to graphene oxide nanosheets, exhibiting notable thermal energy storage properties and stability, suitable for energy storage applications (Ruirui Cao et al., 2017).

4. Enhancing Material Properties

Research on the rotator phase of long-chain acrylate, including this compound, has shown significant improvements in stability and photopolymerization kinetics through the ultra-addition effect in binary systems. This study by M. Yao et al. (2018) suggests a wider operation window and enhanced rotator-state photopolymerization for such materials, which could have implications in various industrial applications (M. Yao et al., 2018).

5. Functionalized Carbon Nanotubes

A 2019 study explored the use of this compound-functionalized carbon nanotubes as phase change materials with enhanced thermal and electrical conductivities. This novel material, developed through a green Diels-Alder reaction, showed promise in electronic cooling applications, solar energy utilization, and thermal management, demonstrating its multifunctionality and utility in advanced material sciences (Ruirui Cao et al., 2019).

Mécanisme D'action

Target of Action

Hexadecyl acrylate, a type of acrylate polymer, primarily targets the fabrication of microspheres with phase change properties . These microspheres are created by the polymerization of this compound and different cross-linking agents . The primary role of this compound in this context is to provide the necessary properties for the creation of these microspheres, which have potential applications in thermal energy storage .

Mode of Action

The interaction of this compound with its targets involves a process known as polymerization . During this process, this compound molecules join together to form a larger structure, creating a polymer . This polymerization results in the formation of microspheres with phase change properties .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the process of polymerization . The polymerization of this compound leads to the creation of microspheres with phase change properties . These microspheres can absorb and release heat energy, making them useful in the field of thermal energy storage .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the creation of microspheres with phase change properties . These microspheres can absorb and release heat energy at 39°C . This property makes them potentially useful in applications such as thermal energy storage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid UV-light and other radiation with high energy to prevent the risk of polymerization . Furthermore, this compound should be protected against heat and contamination . These precautions help to ensure the safe and effective use of this compound in various applications.

Safety and Hazards

Orientations Futures

Microspheres with phase change properties were fabricated by polymerization of hexadecyl acrylate (HA) and different cross-linking agents . These materials can be potentially applied in the field of thermal energy storage . The use of visible light as photoinitiator and initiator-less photopolymerization (by click chemistry) were concluded as future research directions .

Propriétés

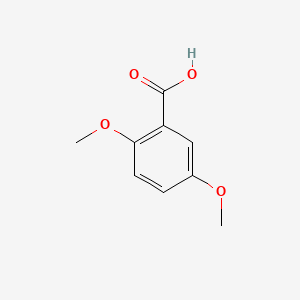

IUPAC Name |

hexadecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)4-2/h4H,2-3,5-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDUWXKXFAIFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25986-78-1 | |

| Record name | 2-Propenoic acid, hexadecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0065434 | |

| Record name | Hexadecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid, Other Solid | |

| Record name | 2-Propenoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

13402-02-3 | |

| Record name | Hexadecyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, hexadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Hexadecyl acrylate has the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol.

A: While the provided abstracts don't offer detailed spectroscopic data, techniques like FTIR [, ], 1H-NMR [, ], and GC-MS [] have been employed to characterize this compound and its copolymers.

A: The polarity of the solvent significantly influences the ordered structure of gels formed with this compound. For instance, poly(this compound-co-2-hydroxyethylacrylate) gels exhibit a higher degree of swelling and a more ordered structure in dimethylsulfoxide compared to other solvents [, ].

A: Yes, this compound can be used to fabricate shape-stabilized phase change materials (SPCMs) [, ]. These SPCMs maintain their form even at temperatures exceeding the melting point of the incorporated this compound polymer, preventing leakage [].

A: Crosslinking agents play a crucial role in modifying the properties of this compound-based materials. They influence the surface morphology, latent heat, and release properties of microspheres formed from this compound [].

A: this compound copolymers exhibit strong oil absorption capabilities, making them suitable for applications such as oil absorbents [, ] and potential components of antirust oils used after water cleaning [].

A: Yes, this compound is a promising material for thermal energy storage due to its phase change properties [, , ]. Incorporating it into various composite structures can enhance thermal conductivity and shape stability for improved performance [, ].

A: When incorporated into smart windows, the phase change properties of this compound enable dynamic modulation of sunlight transmittance in response to temperature changes []. This contributes to energy-saving properties by adjusting the window's opacity based on ambient temperature.

A: this compound can be synthesized via esterification of acrylic acid with hexadecyl alcohol using toluene-p-sulfonic acid as a catalyst []. Microwave irradiation can be employed to accelerate the reaction [].

A: The yield of this compound synthesis is affected by factors such as catalyst concentration, microwave power, and irradiation time []. These parameters can be optimized using techniques like orthogonal design to achieve high yields exceeding 96% [].

A: The length of the alkyl chain in acrylate monomers significantly impacts the performance of copolymers as pour point depressants [, ]. Longer chain lengths generally result in increased effectiveness [].

A: Introducing hydrophilic groups like ethylene glycol segments between the vinyl and alkyl side chains of this compound-based polymers can enhance their phase change enthalpy, contributing to improved heat storage capacity [].

A: Differential scanning calorimetry (DSC) is widely used to analyze the thermal transitions, melting points, and crystallization behavior of this compound polymers and copolymers [, , , ].

A: Gel permeation chromatography (GPC) is commonly employed to determine the molecular weight and distribution of this compound copolymers [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)